molecular formula C13H20O B3056045 Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene] CAS No. 68480-11-5

Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]

Cat. No.: B3056045
CAS No.: 68480-11-5
M. Wt: 192.3 g/mol
InChI Key: JDJZAKLOMAHING-UHFFFAOYSA-N
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Description

Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] (CAS: 68480-11-5) is a spirocyclic compound comprising a fused furan and methanoindene system. Its molecular formula is C₁₃H₂₀O, with an average mass of 192.302 Da and a monoisotopic mass of 192.151415 Da . The structure features a spiro junction connecting a decahydrofuran ring to a bicyclic methanoindene moiety. Notably, it lacks defined stereocenters, suggesting a non-chiral or conformationally flexible framework. This compound is listed in regulatory databases (e.g., EINECS: 270-887-9) and is used in fragrance formulations due to its stability and low toxicity profile .

Properties

IUPAC Name

spiro[oxolane-2,8'-tricyclo[5.2.1.02,6]decane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-10-9-7-12(11(10)4-1)13(8-9)5-2-6-14-13/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJZAKLOMAHING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC34CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052412
Record name Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene]
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Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68480-11-5
Record name Decahydrospiro[furan-2(3H),5′-[4,7]methano[5H]indene]
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Record name Spiro(furan-2(3H),5'-(4,7)methano(5H)indene), decahydro-
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Record name Spiro[furan-2(3H),5'-[4,7]methano[5H]indene], decahydro-
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Record name Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene]
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Record name Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene]
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Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] is characterized by its unique molecular structure which includes a spirocyclic framework. Its molecular formula is C13H20O, indicating it contains carbon, hydrogen, and oxygen. The compound's structure contributes to its functional properties in various applications.

Fragrance Industry

One of the primary applications of decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] is in the fragrance industry. It is used as a fragrance ingredient due to its pleasant scent profile.

Safety Assessments

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the compound's potential for genotoxicity and skin sensitization. The findings indicated that it is not genotoxic and does not pose significant risks for skin sensitization when used within established concentration limits. The maximum acceptable concentrations for safe use are outlined in Table 1 below.

EndpointMaximum Acceptable Concentration (μg/cm²)
Skin Sensitization Threshold64
Repeated Dose Toxicity Margin of Exposure (MOE)>100

These results support its use in consumer products such as perfumes and personal care items without appreciable risk to human health .

Toxicological Research

Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] has been subjected to various toxicological evaluations to understand its safety profile better.

Genotoxicity Studies

In vitro studies have shown that the compound does not exhibit mutagenic properties in the Ames test, indicating it is unlikely to cause genetic damage. Additionally, clastogenic activity was assessed using human peripheral blood lymphocytes, which also yielded negative results for mutagenicity under specific experimental conditions .

Phototoxicity Assessment

The compound's potential for phototoxicity was evaluated based on UV/Vis absorption spectra analysis. The results indicated no significant absorbance between 290–700 nm, suggesting that decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] does not present concerns for phototoxic or photoallergic reactions under typical exposure scenarios .

Regulatory Status

Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] is registered under various regulatory frameworks including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union. This registration indicates compliance with safety standards necessary for its use in commercial products .

Case Studies and Research Findings

Several studies have documented the applications and safety assessments of decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene]. For instance:

  • A study published in Food and Chemical Toxicology evaluated the compound's toxicity profile and confirmed its safety for use in fragrances.
  • Another research project focused on its environmental impact and concluded that it poses minimal risk when used according to established guidelines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[furan-indene] Derivatives with Functional Modifications

5H-Spiro[furan-2,2′-indene]-1′,3′,5-triones
  • Structure: These derivatives (e.g., compounds 2a–f in ) share the spiro core but incorporate three ketone groups (1′,3′,5-triones) and substituents like phenylamino or alkylamino groups.
  • Synthesis: Prepared via acid-catalyzed cyclization of dihydroxyindenopyrroles in acetic acid, achieving yields of 88–94% .
  • Properties: Higher polarity due to ketones, evidenced by IR peaks at 1785–1693 cm⁻¹ (C=O stretches).
Ethyl 1′,3′,5-Tetrahydro-2-Methyl-2′,5-dioxospiro[4H-indeno[1,2-b]pyridine-4,3′-[3H]indole]-3-carboxylate
  • Structure : Features a pyridine-indole spiro system with ester and dioxo groups.
  • Properties :
    • High thermal stability (melting point >300°C).
    • Complex NMR shifts (e.g., δ 193.6 ppm for carbonyl carbons) and HRMS confirmation .

Furan-Containing Polyketides

Myrothecol (1)
  • Structure : A naturally occurring polyketide with a furylisobenzofuran skeleton.
  • Properties :
    • Isolated from the fungus Myrothecium sp. GS-15.
    • Characterized by X-ray diffraction and HRESI-MS .
  • Contrast : While both compounds contain fused furan rings, myrothecol’s linear polyketide backbone and natural origin differentiate its biosynthesis and ecological roles.

Key Research Findings

  • Synthetic Efficiency : The target compound’s structural simplicity contrasts with the multi-step syntheses required for functionalized spiro derivatives (e.g., triones in require acid catalysis and purification) .
  • Application Scope :
    • The target compound is prioritized in fragrance industries due to its safety and stability .
    • Functionalized spiro compounds (e.g., triones) are explored for drug discovery but lack commercial traction .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (Da) Key Functional Groups Melting Point/Boiling Point
Decahydrospiro[furan-2(3H),...] C₁₃H₂₀O 192.302 Ether, bicyclic hydrocarbon Not reported
5H-Spiro[furan-2,2′-indene] triones C₂₀H₁₃NO₆ 363.32 Triones, ester, amino Oil (room temperature)
Ethyl 1′,3′,5-Tetrahydro derivative C₂₀H₁₅NO₆ 365.34 Dioxo, ester, pyridine >300°C

Table 2: Spectroscopic Signatures

Compound IR (C=O stretch, cm⁻¹) ¹³C NMR (Carbonyl δ, ppm) MS (Major Fragments)
Decahydrospiro[furan-2(3H),...] Not reported Not reported Not available
5H-Spiro[furan-2,2′-indene] triones 1786–1693 193.3–194.2 m/z 363 (M⁺), 227, 105
Ethyl 1′,3′,5-Tetrahydro derivative 1784–1687 193.6 m/z 365 (M⁺), 227, 105

Biological Activity

Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene], commonly referred to by its CAS number 68480-11-5, is a compound that has garnered attention for its potential biological activity and safety profile. This article synthesizes available research findings, safety assessments, and regulatory data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] has a molecular formula of C₁₃H₂₀O and a molecular weight of approximately 192.297 g/mol. The compound features a unique spiro structure that contributes to its chemical properties and potential biological interactions.

Genotoxicity and Mutagenicity

A significant aspect of the safety profile for decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] is its evaluation for genotoxicity. In studies conducted according to Good Laboratory Practice (GLP) and OECD guidelines, the compound did not exhibit mutagenic properties in the Ames test. Furthermore, it showed no clastogenic activity in an in vitro micronucleus test using human peripheral blood lymphocytes, indicating a low risk for genetic damage at tested concentrations up to 1920 μg/mL .

Skin Sensitization

The skin sensitization potential was assessed using the dermal sensitization threshold (DST) approach. The exposure levels were found to be below the DST of 64 μg/cm², suggesting that decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] is unlikely to cause skin sensitization in humans . A summary of the maximum acceptable concentrations for skin sensitization is provided in Table 1.

EndpointMaximum Acceptable Concentration (μg/cm²)
Skin Sensitization Threshold64

Phototoxicity

The compound's phototoxicity was evaluated based on UV/Vis absorption spectra. Results indicated no significant absorbance between 290 and 700 nm, which aligns with the criteria for phototoxicity concerns. The molar absorption coefficient was well below the threshold that raises concerns for phototoxic effects .

Environmental Impact

Environmental assessments have indicated that decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] is not persistent in the environment. It has been classified as having a low potential for bioaccumulation and toxicity to aquatic organisms .

Q & A

Basic: What are the recommended synthetic pathways for Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene], and what challenges arise in spirocyclic and methanoindene system formation?

Methodological Answer:
Spirocyclic systems like this compound require multi-step strategies, often involving cycloadditions, ring-closing metathesis, or acid-catalyzed furan-indene cyclization. Key challenges include:

  • Stereochemical control : The fused furan-methanoindene system demands precise stereoselective conditions to avoid undesired diastereomers.
  • Ring strain mitigation : Computational modeling (e.g., DFT) can predict strain in intermediates, guiding solvent choice (e.g., THF or DCM) and temperature gradients .
  • Byproduct management : Use HPLC or GC-MS to monitor side products like decalin derivatives or unreacted furan precursors .

Basic: How should researchers approach the spectroscopic characterization of this compound’s complex structure?

Methodological Answer:
Combine multiple techniques:

  • NMR : Assign peaks using 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to resolve overlapping signals from the spiro and methanoindene moieties.
  • X-ray crystallography : Resolve absolute configuration, particularly for the furan-oxygen and methano bridge stereochemistry .
  • IR spectroscopy : Identify key functional groups (e.g., furan C-O-C stretch at ~1,015 cm1^{-1}) to confirm ring integrity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
While regulatory assessments classify this compound as having no specific hazards (no GHS labeling required), standard precautions apply:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing.
  • PPE : Nitrile gloves and lab coats are mandatory due to limited toxicity data .
  • Waste disposal : Incinerate via approved hazardous waste facilities, as halogenated spiro compounds may persist in ecosystems .

Advanced: How can computational modeling elucidate the thermodynamic stability and reactivity of this compound?

Methodological Answer:

  • Molecular dynamics simulations : Assess conformational flexibility of the spiro system using software like Gaussian or GAMESS. The InChI key DLHZVTVUHATYAU (from related spiro structures) can guide parameterization .
  • DFT calculations : Compare energy barriers for ring-opening reactions (e.g., acid hydrolysis of the furan) to predict degradation pathways .
  • Docking studies : Screen for potential biological activity by modeling interactions with enzymes like cytochrome P450 .

Advanced: What mechanistic insights can be drawn from structural analogs like heptachlor or other methanoindene derivatives?

Methodological Answer:

  • Electrophilic reactivity : Heptachlor’s chlorine substituents enhance electrophilic aromatic substitution (EAS) in the indene ring; compare with this compound’s furan oxygen lone pairs to predict regioselectivity .
  • Ring-opening kinetics : Study thermal stability via DSC, referencing methanoindene derivatives’ decomposition thresholds (~200–300°C) .

Advanced: How should researchers resolve contradictions in reactivity data across studies (e.g., conflicting catalytic outcomes)?

Methodological Answer:

  • Control experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts.
  • Isotopic labeling : Use 18O^{18}O-labeled furan to trace oxygen migration during ring-opening .
  • Meta-analysis : Cross-reference regulatory assessments (e.g., EPA or EU hazard reports) to identify consensus on stability .

Advanced: What experimental methods quantify the thermodynamic stability of the fused ring system?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions to identify metastable polymorphs.
  • Stress testing : Expose the compound to UV light or humidity and track degradation via LC-MS .
  • Cyclic voltammetry : Assess redox stability, particularly at the furan’s electron-rich oxygen .

Advanced: How can researchers systematically investigate functional group reactivity in this compound?

Methodological Answer:

  • Site-selective oxidation : Use catalysts like Mn(OAc)3_3 to target the methanoindene’s allylic positions while preserving the furan ring .
  • Hydrogenation studies : Apply Pd/C under H2_2 to saturate the indene double bonds, monitoring changes in 1H^1H NMR coupling constants .

Basic: What purification strategies effectively isolate Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] from synthetic mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate nonpolar byproducts.
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water) to exploit differences in spiro vs. linear compound solubility .

Advanced: What chromatographic techniques resolve stereoisomers or regioisomers in this compound?

Methodological Answer:

  • Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers.
  • GC-MS with derivatization : Convert hydroxyl or ketone groups to trimethylsilyl ethers for better volatility and peak resolution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]
Reactant of Route 2
Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]

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